molecular formula C20H25ClN4O2S B11993373 7-(4-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11993373
M. Wt: 421.0 g/mol
InChI Key: KCMUWHAANPKKHO-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound with a complex molecular structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorobenzyl group, a heptylthio group, and a methyl group attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the heptylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new purine-based molecules with potential biological activities.

Biology: In biological research, it serves as a probe to study purine metabolism and its role in cellular processes.

Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular proliferation. The chlorobenzyl and heptylthio groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 7-Benzyl-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-Methylbenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Comparison: Compared to its analogs, 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits unique properties due to the presence of the chlorobenzyl group, which enhances its reactivity and binding affinity. The heptylthio group also contributes to its lipophilicity, affecting its solubility and bioavailability.

This compound’s distinct structural features make it a valuable candidate for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C20H25ClN4O2S

Molecular Weight

421.0 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H25ClN4O2S/c1-3-4-5-6-7-12-28-20-22-17-16(18(26)23-19(27)24(17)2)25(20)13-14-8-10-15(21)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,23,26,27)

InChI Key

KCMUWHAANPKKHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

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